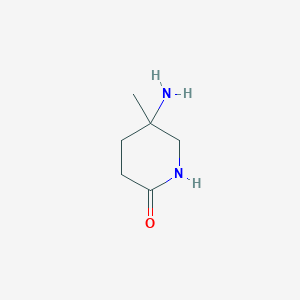
5-Amino-5-methyl-piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-5-methyl-piperidin-2-one: is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids . The compound features a six-membered ring with one nitrogen atom and five carbon atoms, making it a versatile building block in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-5-methyl-piperidin-2-one can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the cyclization of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and efficient, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-5-methyl-piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Palladium-catalyzed hydrogenation is a common method for oxidation.
Reduction: Ruthenium-based catalysts are often used for reduction reactions.
Substitution: Quinoline organocatalysts and trifluoroacetic acid are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
Chemistry: 5-Amino-5-methyl-piperidin-2-one is used as a building block in the synthesis of complex organic molecules. Its derivatives are employed in the development of new synthetic methods and catalysts .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. Its derivatives have shown potential as enzyme inhibitors and modulators .
Medicine: The compound and its derivatives are explored for their pharmacological properties. They have been investigated for their potential as anticancer, antiviral, and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of 5-Amino-5-methyl-piperidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It can also modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Comparaison Avec Des Composés Similaires
Piperidine: A six-membered ring with one nitrogen atom, widely used in drug synthesis.
Piperidin-2-one: A piperidine derivative with a ketone group, used as an intermediate in organic synthesis.
N-Acylpiperidine: Found in natural alkaloids, known for its antioxidant properties.
Uniqueness: 5-Amino-5-methyl-piperidin-2-one stands out due to its unique combination of an amino group and a methyl group on the piperidine ring. This structural feature enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
5-amino-5-methylpiperidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-6(7)3-2-5(9)8-4-6/h2-4,7H2,1H3,(H,8,9) |
Clé InChI |
MSSSOHXIILQIPC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)NC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,7,8,9-tetrahydro-1H-purin-8-one](/img/structure/B14777067.png)
![2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14777074.png)
![6-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777083.png)


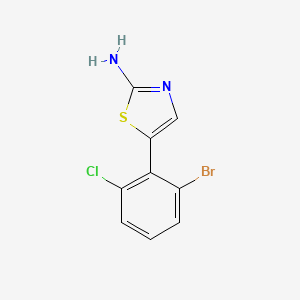

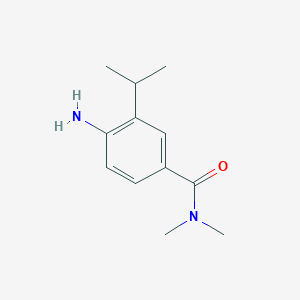
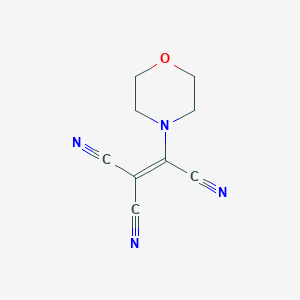
![Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14777123.png)
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14777124.png)

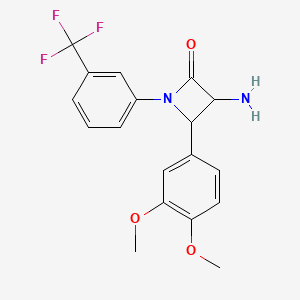
![4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline](/img/structure/B14777133.png)
